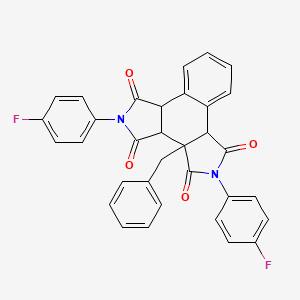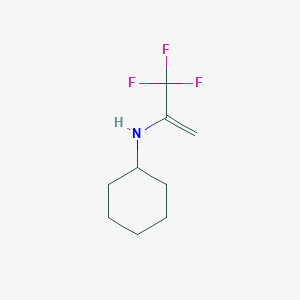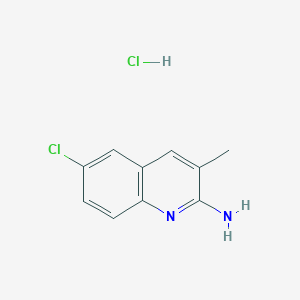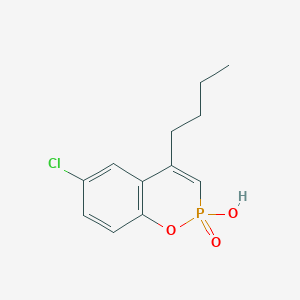![molecular formula C11H8F2N2O2S B12629255 [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid CAS No. 918341-71-6](/img/structure/B12629255.png)
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid: is a chemical compound with the molecular formula C11H8F2N2O2S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a difluoroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,4-difluoroaniline with thiazole derivatives. One common method includes the use of 3,4-difluoroaniline and thiazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under specific conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols . Substitution reactions can result in the formation of various derivatives of the original compound .
Aplicaciones Científicas De Investigación
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including and properties.
Medicine: Research is ongoing to explore its potential as a agent, particularly in the development of new .
Mecanismo De Acción
The mechanism of action of [2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and difluoroaniline moiety contribute to its biological activity by binding to enzymes or receptors in the body. This binding can modulate the activity of these targets, leading to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoroanilino(oxo)acetic acid: Similar in structure but with different substitution patterns on the aniline ring.
2,3,4,5,6-Pentafluoroanilino(oxo)acetic acid: Contains multiple fluorine atoms, leading to different chemical properties.
Uniqueness
[2-(3,4-Difluoroanilino)-1,3-thiazol-4-yl]acetic acid is unique due to its specific combination of a thiazole ring and difluoroaniline moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
918341-71-6 |
|---|---|
Fórmula molecular |
C11H8F2N2O2S |
Peso molecular |
270.26 g/mol |
Nombre IUPAC |
2-[2-(3,4-difluoroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8F2N2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Clave InChI |
PPSQWWDJDZBUHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [ethoxy(methylsulfanyl)methylidene]propanedioate](/img/structure/B12629194.png)
![2,4,6-Tris[4-(2-phenylphenyl)phenyl]-1,3,5-triazine](/img/structure/B12629196.png)

![N-[(3-Azabicyclo[3.2.1]octan-8-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12629213.png)
![Methyl 8-methylsulfanyl-4-morpholin-4-yl-2-pyridin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629214.png)

![6-(4-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12629239.png)

![6-Chloro-8-[[(1,1-dioxothiolan-3-yl)amino]methyl]-7-hydroxy-3,4-dimethylchromen-2-one;hydrochloride](/img/structure/B12629246.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B12629256.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B12629271.png)
![4-[(E)-Phenyldiazenyl]-5,6,7,8-tetrahydronaphthalen-1-amine](/img/structure/B12629275.png)
